molecular formula C25H24FN5O3 B2811767 3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921551-24-8

3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2811767
CAS No.: 921551-24-8
M. Wt: 461.497
InChI Key: ARCFRNYDGZHGPY-UHFFFAOYSA-N
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Description

3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a complex organic compound that features a pyrrolopyrimidine core

Mechanism of Action

Target of Action

Similar compounds have been known to targetPARP-1 and PARP-2 . These are proteins involved in DNA repair and programmed cell death.

Mode of Action

It’s known that similar compounds function as inhibitors of parp-1 and parp-2 . They bind to these proteins and prevent them from repairing damaged DNA in cells, which can lead to cell death.

Biochemical Pathways

The compound likely affects the DNA repair pathways in cells due to its potential inhibitory action on PARP-1 and PARP-2 . By inhibiting these proteins, the compound prevents the repair of damaged DNA, which can lead to cell death.

Pharmacokinetics

It’s known that the compound is a solid at room temperature . It has a predicted pKa of 12.07 , suggesting it may be weakly basic. Its solubility in DMSO is slight , which could impact its bioavailability.

Result of Action

The result of the compound’s action would likely be the induction of cell death due to the inhibition of DNA repair. This is based on the known action of similar compounds on PARP-1 and PARP-2 .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its weak basic nature suggests it may be more stable and effective in slightly acidic environments . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its combination of a pyrrolopyrimidine core with a fluorophenyl-substituted piperazine moiety. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-benzyl-7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O3/c1-28-16-20(23(32)30-13-11-29(12-14-30)19-9-7-18(26)8-10-19)21-22(28)24(33)31(25(34)27-21)15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCFRNYDGZHGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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